![molecular formula C14H11NO5 B6320478 4-(4-Methoxycarbonylphenyl)-2-nitrophenol, 95% CAS No. 1261923-83-4](/img/structure/B6320478.png)
4-(4-Methoxycarbonylphenyl)-2-nitrophenol, 95%
Overview
Description
4-(4-Methoxycarbonylphenyl)-2-nitrophenol, 95% (also known as 4-MCPN) is a synthetic compound that is widely used in scientific research applications. It is an important reagent for organic synthesis, particularly in the area of pharmaceuticals and biochemistry, as well as for analytical chemistry. 4-MCPN is a colorless crystalline solid that is soluble in water and alcohols, and is relatively stable in air. It is a useful reagent for the synthesis of a wide variety of compounds, including drugs, and is also used as a starting material for many organic syntheses.
Mechanism of Action
4-MCPN acts as a catalyst in many reactions. It acts as a proton donor, and is capable of forming hydrogen bonds with other molecules. Additionally, it can act as an electron donor or acceptor, and can be used to activate or deactivate a variety of compounds.
Biochemical and Physiological Effects
4-MCPN is not known to have any direct biochemical or physiological effects. However, it is used as a reagent in the synthesis of a variety of compounds, including drugs, and is also used as a starting material for many organic syntheses. Therefore, it is possible that the compounds that are synthesized using 4-MCPN may have biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantages of using 4-MCPN in lab experiments are its stability, its solubility in water and alcohols, and its ability to catalyze reactions. Additionally, 4-MCPN is relatively inexpensive and easy to obtain. The main limitations of using 4-MCPN in lab experiments are that it is a relatively weak acid, and its solubility in organic solvents is limited.
Future Directions
For the use of 4-MCPN in scientific research include further exploration of its use as a catalyst in organic synthesis, its potential use in the manufacture of pharmaceuticals, and its potential use in analytical chemistry. Additionally, further research into its mechanism of action and its ability to form hydrogen bonds with other molecules is needed. Finally, further research into its potential biochemical and physiological effects is needed.
Scientific Research Applications
4-MCPN is widely used in scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including drugs, and is also used as a starting material for many organic syntheses. It is also used in analytical chemistry as a reagent for the determination of the concentration of various compounds. Additionally, 4-MCPN is used to catalyze reactions in biochemistry and medicine, and is used in the manufacture of pharmaceuticals.
properties
IUPAC Name |
methyl 4-(4-hydroxy-3-nitrophenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(18)19/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJLETUVQXSDMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594391 | |
Record name | Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-83-4 | |
Record name | Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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